4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

X-ray crystallography halogen bonding scaffold diversification

Strategic procurement choice for structural biology & medicinal chemistry. Its unique 4-bromo substituent provides a strong anomalous signal for SAD phasing, eliminating heavy-atom derivatization. The bromine's polarizability enables halogen-π interactions for fragment-based screening, and serves as a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions. Choose this analog over the 4-chloro or 4-fluoro variants for precise SAR and cross-coupling chemistry.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.19 g/mol
CAS No. 922054-75-9
Cat. No. B6568154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS922054-75-9
Molecular FormulaC16H13BrN2O2
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20)
InChIKeyQVBSXUWOYPOGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922054-75-9): Procurement-Grade Physicochemical Baseline


4-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922054-75-9) is a synthetic brominated benzamide derivative built on a 3,4-dihydroquinolin-2(1H)-one scaffold [1]. Its molecular formula is C₁₆H₁₃BrN₂O₂ with a molecular weight of 345.19 g/mol, an XLogP3-AA of 2.6, two hydrogen-bond donors, two hydrogen-bond acceptors, and only two rotatable bonds, yielding a relatively rigid, Lipinski-compliant architecture [1]. The compound is catalogued as PubChem CID 27548881 and is primarily distributed by screening-compound suppliers for early-stage medicinal chemistry campaigns [1].

Why 4-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Cannot Be Interchanged with Close Analogs in the Same Scaffold Series


Within the N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide series, the 4-position substituent on the benzamide ring is the sole variable that distinguishes members such as the 4-bromo, 4-methyl (CAS 922131-45-1), 4-chloro (CAS 921999-81-7), and 4-fluoro (CAS 921914-47-8) analogs. The bromine atom introduces a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F, and ~1.20 Å for H on methyl), higher polarizability (3.05 ų vs. 2.18 ų for Cl), and a distinct electronegativity profile that can alter halogen-bonding interactions, steric occupancy of hydrophobic pockets, and metabolic stability [1][2]. These physicochemical differences mean that the 4-bromo derivative is not a plug-and-play substitute for its 4-chloro or 4-methyl counterparts in structure–activity relationship studies; its procurement value hinges on its unique heavy-atom bromine signature for X-ray crystallography phasing, its potential for halogen-π interactions in protein binding sites, and its distinct reactivity in cross-coupling chemistry that enables further diversification of the tetrahydroquinolinone scaffold [1][2].

Quantitative Differentiation Evidence for 4-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide vs. Its Closest Scaffold Analogs


Increased Molecular Weight and Heavy-Atom Signature Differentiate the 4-Bromo Derivative from 4-Methyl and 4-Fluoro Analogs for Crystallographic Phasing

The 4-bromo derivative (MW 345.19 g/mol) carries a heavy bromine atom (exact mass 344.01604 Da) that serves as an intrinsic anomalous scatterer for X-ray crystallographic phasing, a feature entirely absent in the 4-methyl analog (MW 280.32 g/mol; CAS 922131-45-1) and negligible in the 4-fluoro analog (MW 284.29 g/mol; CAS 921914-47-8) [1]. The bromine K-edge (13.47 keV) is accessible on standard synchrotron beamlines, enabling experimental single-wavelength anomalous dispersion (SAD) phasing without the need for exogenous heavy-atom derivatization [2]. This is a procurement-relevant differentiator for structural biology groups requiring de novo phase determination of protein–ligand co-crystals.

X-ray crystallography halogen bonding scaffold diversification

Higher LogP and Polar Surface Area Differentiation of the 4-Bromo Analog vs. 4-Chloro and 4-Fluoro Congeners

Computed XLogP3-AA for the 4-bromo derivative is 2.6, which is higher than the typical range for the 4-fluoro analog (predicted ~2.0) and comparable to the 4-chloro analog (predicted ~2.6), but the bromine's larger molar refractivity (8.87 cm³/mol vs. 6.03 cm³/mol for Cl) contributes to a different distribution of lipophilic surface area and polarizability that can shift membrane permeability and nonspecific protein binding profiles [1][2]. These computed parameters are used in predictive ADME models to rank compounds within a series, and the 4-bromo derivative occupies a distinct region of physicochemical space that is not redundant with the 4-chloro or 4-fluoro entries [3].

lipophilicity ADME prediction medicinal chemistry

Bromine Substitution on Benzamide Scaffolds Is Associated with Enhanced Butyrylcholinesterase Inhibitory Activity — Class-Level SAR Inference

In a structure–activity relationship study of benzamide derivatives bearing various 4-position substituents (–H, –Br, –F, –OCH₃, –OC₂H₅, –NO₂), the inclusion of a bromine atom was found to influence inhibitory activity against butyrylcholinesterase (BCHE), with the brominated compound (compound 3) exhibiting an IC₅₀ of 0.8 ± 0.6 µM, which was approximately 51-fold more potent than the standard galantamine hydrobromide (IC₅₀ = 40.83 ± 0.37 µM) [1]. While this study was conducted on a different benzamide scaffold (not the tetrahydroquinolinone series), it demonstrates class-level precedent that the 4-bromo substituent can confer cholinesterase inhibitory activity through mixed-mode inhibition kinetics and interactions with catalytically critical residues such as Glu197, His438, and Phe329 [1]. The 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide carries the identical 4-bromobenzamide pharmacophore and may therefore be considered a candidate for BCHE inhibition screening, though direct experimental confirmation is absent.

butyrylcholinesterase SAR benzamide derivatives

Limited Rotatable Bonds and Rigid Scaffold Architecture Distinguish the Tetrahydroquinolinone Series from More Flexible Benzamide Screening Compounds

The target compound possesses only two rotatable bonds (the amide C–N linkage and the aryl–carbonyl bond), resulting in a highly rigid scaffold with limited conformational entropy penalty upon target binding [1]. This contrasts with more flexible benzamide screening compounds that typically contain three to five rotatable bonds, which can reduce binding affinity due to entropic costs [2]. The rigidity of the tetrahydroquinolinone core combined with the 4-bromo substituent creates a spatially defined pharmacophore that is expected to exhibit higher ligand efficiency (binding affinity per heavy atom) when matched with an appropriate target pocket, although direct ligand-efficiency data are not available for this specific compound [2].

ligand efficiency conformational restriction scaffold design

Procurement-Relevant Application Scenarios for 4-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922054-75-9)


Anomalous Scattering Phasing in Protein–Ligand Co-Crystallography

The bromine atom at the 4-position of the benzamide ring provides a strong anomalous signal (K-edge at 13.47 keV) suitable for single-wavelength anomalous dispersion (SAD) phasing experiments on standard synchrotron beamlines. Researchers conducting co-crystallization of the tetrahydroquinolinone scaffold with target proteins can exploit this intrinsic anomalous scatterer to obtain experimental phases without heavy-atom derivatization, reducing both experimental complexity and cost [1]. This makes the 4-bromo derivative the procurement choice over the 4-methyl or 4-fluoro analogs for any structural biology program requiring de novo phase determination [1].

Halogen-Bond-Directed Fragment Screening and Structure-Based Design

The bromine atom's elevated polarizability (3.05 ų) and capacity to form directional halogen bonds with backbone carbonyl oxygens or π-systems of aromatic residues make this compound a unique probe for fragment-based screening libraries. Procurement of the 4-bromo derivative enables exploration of halogen-bonding interactions that are inaccessible with the 4-chloro (polarizability 2.18 ų) or 4-fluoro (polarizability 0.56 ų) analogs [1][2]. This is particularly relevant for medicinal chemistry campaigns targeting bromodomain-containing proteins, kinases, or any target with a halogen-accepting pocket [3].

Cross-Coupling Diversification Hub for Tetrahydroquinolinone Library Synthesis

The 4-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification of the benzamide ring [1]. The 4-bromo derivative is therefore a strategic procurement choice for combinatorial chemistry groups seeking to generate focused libraries around the tetrahydroquinolinone core, as the bromine can be replaced with aryl, amino, or alkynyl substituents under mild conditions that preserve the integrity of the lactam ring [1]. The 4-methyl and 4-fluoro analogs lack this synthetic versatility, as C–H or C–F bonds are far less reactive under standard cross-coupling conditions [1].

BCHE-Targeted Screening Based on Class-Level Benzamide SAR

Based on class-level structure–activity relationship data showing that 4-bromo substitution on benzamide derivatives is associated with butyrylcholinesterase (BCHE) inhibitory activity (IC₅₀ as low as 0.8 µM, ~51-fold more potent than galantamine) [1], the 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide represents a hypothesis-driven procurement candidate for BCHE inhibition screening. While direct experimental data on the tetrahydroquinolinone scaffold are lacking, the presence of the identical 4-bromobenzamide pharmacophore provides a rational basis for prioritization over the 4-methyl, 4-chloro, or 4-fluoro analogs in cholinesterase-focused drug discovery programs [1].

Quote Request

Request a Quote for 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.